molecular formula C16H17NO3S B6370712 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol CAS No. 1261896-59-6

2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol

Cat. No.: B6370712
CAS No.: 1261896-59-6
M. Wt: 303.4 g/mol
InChI Key: JIOYKYIIBKZFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol is a synthetic phenolic compound of significant interest in modern medicinal chemistry and drug discovery research. Its molecular structure, which integrates a phenol group linked to a pyrrolidinylsulfonyl phenyl moiety, suggests potential for diverse biological activity. Phenolic compounds are widely investigated for their antioxidant, antimicrobial, and antiviral properties, with recent computational studies highlighting their potential as inhibitors of viral targets, such as the SARS-CoV-2 nsp13 helicase protein . The presence of the sulfonamide group, a common pharmacophore, further indicates that this compound may be explored as a key intermediate or precursor in the synthesis of more complex molecules, such as pyrrolidine derivatives, which are frequently utilized in the development of therapeutics for conditions like epilepsy and pain . Its structural features make it a valuable scaffold for constructing Mannich bases, a class of compounds known for their pronounced anticancer, cytotoxic, and anticonvulsant activities in preclinical research . Researchers can employ this compound in the design and development of novel enzyme inhibitors, antimicrobial agents, and other bioactive molecules. This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-16-6-2-1-5-15(16)13-7-9-14(10-8-13)21(19,20)17-11-3-4-12-17/h1-2,5-10,18H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOYKYIIBKZFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683652
Record name 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-59-6
Record name 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Pyrrolidinylsulfonyl Phenyl Phenol and Analogous Structures

Retrosynthetic Analysis of the Phenol-Pyrrolidinylsulfonylphenyl Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. fiveable.meias.ac.in This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward synthetic reactions. ias.ac.in

For the target molecule, 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, two primary disconnections are identified. The first is the disconnection of the carbon-sulfur-nitrogen (C-S-N) bond of the sulfonamide group. The second is the disconnection of the carbon-carbon (C-C) bond of the biaryl system.

Disconnection 1: Sulfonamide C-S-N Bond: The sulfonamide linkage is typically formed by the reaction of a sulfonyl chloride with an amine. rsc.orgnih.gov Therefore, the first disconnection breaks the bond between the sulfur atom and the pyrrolidine (B122466) nitrogen. This suggests that the pyrrolidinylsulfonylphenyl moiety can be synthesized from a corresponding sulfonyl chloride and pyrrolidine.

Disconnection 2: Aryl-Aryl C-C Bond: The central bond connecting the two phenyl rings is a key structural feature. This biaryl linkage can be disconnected, suggesting a cross-coupling reaction as a viable synthetic step. youtube.com This disconnection leads to two simpler fragments: a phenol (B47542) derivative and a phenyl derivative, each appropriately functionalized for the subsequent coupling reaction. For instance, this could involve a 2-halophenol and a (4-pyrrolidinylsulfonyl)phenylboronic acid (for a Suzuki coupling) or a similar pair of activated precursors.

This analysis leads to a convergent synthetic plan where the two main fragments, the substituted phenylphenol core and the pyrrolidinylsulfonyl moiety, are prepared separately and then joined in a final coupling step.

Strategic Approaches for the Construction of Key Molecular Fragments

The 2-phenylphenol (B1666276) (or 2-hydroxybiphenyl) core is a common structural motif. Several methods exist for its synthesis, ranging from classical industrial processes to modern catalytic reactions.

One established method involves the condensation of cyclohexanone (B45756) to form cyclohexenylcyclohexanone, which is then dehydrogenated to yield 2-phenylphenol. wikipedia.org Another industrial route recovers 2-phenylphenol as a byproduct from the high-temperature reaction of chlorobenzene (B131634) with alkali to produce phenol. wikipedia.orgyoutube.com

More controlled and versatile laboratory-scale syntheses often employ transition-metal-catalyzed cross-coupling reactions. A palladium-catalyzed cross-coupling between aryl iodides and 6-diazo-2-cyclohexenones provides a facile route to 2-arylphenols in moderate to excellent yields. nih.gov Another strategy involves the ipso-hydroxylation of arylboronic acids, which can be a mild and efficient way to generate substituted phenols. nih.gov Furthermore, cycloaddition cascade reactions, such as the Diels-Alder reaction between a substituted pyrone and an alkyne, can be used to construct highly substituted phenols with precise regiochemical control. oregonstate.edu

Method Reactants Key Features Reference(s)
DehydrogenationCyclohexenylcyclohexanoneIndustrial scale synthesis. wikipedia.org
Byproduct RecoveryChlorobenzene, AlkaliHigh-temperature industrial process. wikipedia.orgyoutube.com
Palladium-Catalyzed CouplingAryl Iodide, 6-diazo-2-cyclohexenoneGood yields, applicable to various aryl iodides. nih.gov
Ipso-hydroxylationArylboronic Acid, H₂O₂Mild, green, and highly efficient protocol. nih.gov
Diels-Alder CascadeSubstituted Pyrone, AlkyneProvides complete regiochemical control for highly substituted phenols. oregonstate.edu

This table provides an interactive summary of methods for forming the substituted phenylphenol core.

The pyrrolidinylsulfonyl moiety is an essential component of the target molecule. Its synthesis typically begins with a suitably substituted benzene (B151609) derivative that can be converted into a sulfonyl chloride.

A common starting material is a para-substituted halobenzene or nitrobenzene. For example, p-nitrochlorobenzene can undergo chlorosulfonation. google.com The synthesis generally involves two key transformations: the introduction of a sulfonyl chloride group onto the phenyl ring and the subsequent reaction with pyrrolidine to form the sulfonamide.

The direct chlorosulfonylation of aromatic rings using chlorosulfonic acid is a well-established method for producing aryl sulfonyl chlorides. rsc.org However, this method can be harsh and may not be suitable for all substrates. rsc.org Alternative approaches include the diazotization of anilines followed by treatment with sulfur dioxide, or the oxidation and chlorination of thiols. rsc.org More recently, methods have been developed for the one-pot conversion of aryl halides or even unactivated aromatic acids to aryl sulfonamides. rsc.orgacs.orgnih.gov For instance, a copper-catalyzed method allows for the conversion of aromatic acids to sulfonyl chlorides, which can then be aminated in the same pot. acs.orgnih.gov

Once the aryl sulfonyl chloride is obtained (e.g., 4-chlorobenzenesulfonyl chloride or 4-bromobenzenesulfonyl chloride), it is reacted with pyrrolidine, typically in the presence of a base, to form the N-substituted sulfonamide. nih.gov

Coupling Reactions for Assembling the this compound Framework

The final stage of the synthesis involves joining the two key fragments. This is achieved through the formation of the aryl-aryl bond and ensuring the sulfonamide linkage is in place.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing C(sp²)–C(sp²) bonds, which form the biaryl core of the target molecule. nih.gov The choice of reaction depends on the specific functional groups present on the coupling partners.

The Suzuki-Miyaura coupling is one of the most widely used methods, involving the reaction of an aryl halide or triflate with an arylboronic acid or ester, catalyzed by a palladium complex. youtube.comyoutube.com For the synthesis of this compound, this could involve coupling a 2-halophenol derivative with a (4-pyrrolidinylsulfonyl)phenylboronic acid. The tolerance of the Suzuki coupling to a wide variety of functional groups makes it a highly attractive option. youtube.com

Other notable cross-coupling reactions include:

Stille Coupling: Utilizes organotin reagents. youtube.com

Negishi Coupling: Employs organozinc reagents. youtube.com

Kumada Coupling: Uses Grignard reagents (organomagnesium). youtube.com

These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps at the metal center, usually palladium. youtube.com

Coupling Reaction Nucleophile Electrophile Key Advantages Reference(s)
Suzuki-MiyauraOrganoboron compoundAryl Halide/TriflateHigh functional group tolerance, mild conditions. youtube.comyoutube.com
StilleOrganotin compoundAryl Halide/TriflateTolerant to many functional groups. youtube.com
NegishiOrganozinc compoundAryl Halide/TriflateHigh reactivity and functional group tolerance. youtube.com
KumadaOrganomagnesium (Grignard)Aryl Halide/TriflateHigh reactivity. youtube.com

This interactive table summarizes common cross-coupling techniques for aryl-aryl bond formation.

The formation of the sulfonamide bond is a robust and well-understood transformation in organic synthesis. The most common and direct method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct. rsc.orgnih.gov

In the context of synthesizing the target molecule, if the aryl-aryl coupling is performed first, a precursor like 2-(4-chlorosulfonylphenyl)phenol would be reacted with pyrrolidine. Alternatively, and often more strategically, the sulfonamide is formed on one of the fragments prior to the cross-coupling step. This would involve reacting a precursor like 4-halo-benzenesulfonyl chloride with pyrrolidine to generate 1-(phenyl-4-sulfonyl)-pyrrolidine substituted with a halogen at the 4-position of the phenyl ring. This halogenated sulfonamide can then participate in a cross-coupling reaction.

Modern methods have emerged to streamline sulfonamide synthesis, such as the direct conversion of sulfonic acids or their salts to sulfonamides under microwave irradiation, or the oxidative chlorination of thiols followed by amination. organic-chemistry.org

Optimization of Reaction Conditions for Efficiency and Selectivity

To maximize the yield and purity of this compound analogs, rigorous optimization of reaction parameters for the key synthetic steps, particularly the Suzuki-Miyaura coupling, is essential.

The choice of catalyst and ligand is paramount in palladium-catalyzed cross-coupling reactions. While palladium acetate (B1210297) (Pd(OAc)₂) is a common and inexpensive catalyst precursor, its effectiveness is dramatically enhanced by the addition of a supporting ligand. acs.orgfrontiersin.org For challenging substrates, such as the sterically hindered ortho-substituted phenols required for this synthesis, the ligand's properties are especially critical. rsc.orgnih.govresearchgate.netorganic-chemistry.org

Bulky and electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands, are highly effective. rsc.org Ligands such as o-(di-tert-butylphosphino)biphenyl have been shown to catalyze Suzuki couplings of aryl chlorides and bromides at room temperature with low catalyst loadings. acs.org The steric bulk of these ligands facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle, even with sterically demanding substrates. nih.gov For instance, α-diimine-based nickel and palladium complexes have demonstrated excellent yields in coupling sterically challenging aryl boronic acids. nih.gov Similarly, robust acenaphthoimidazolylidene palladium complexes, a type of N-heterocyclic carbene (NHC) catalyst, are highly efficient for creating sterically hindered biaryls. organic-chemistry.org The selection of the optimal ligand often involves screening a library of candidates to identify the one that provides the highest yield and selectivity for a specific substrate combination. researchgate.net In some cases, for hindered substrates, a ligand-free approach using a palladacyclic intermediate has also proven effective.

Table 1: Effect of Different Catalyst/Ligand Systems on Suzuki-Miyaura Coupling Yields for Biaryl Synthesis
Catalyst PrecursorLigandSubstratesYield (%)Reference
Pd(OAc)₂o-(dicyclohexylphosphino)biphenylAryl Bromides & Aryl ChloridesHigh (low catalyst loading) acs.org
Pd/BI-DIMEBI-DIMESterically Hindered Aryl HalidesGood researchgate.net
Ni(II)/Pd(II) α-diimineα-diimineAryl Bromides & 2-Naphthylboronic Acid89-99% nih.gov
Pd-NHC ComplexAcenaphthoimidazolylideneSterically Hindered Aryl Bromides/Chlorides>99% organic-chemistry.org
Pd(OAc)₂None ("Ligandless")Aryl Halides (PEG-bound) in WaterQuantitative acs.orgacs.org

The reaction medium and temperature play a crucial role in the outcome of the synthesis. Suzuki couplings are typically performed in aprotic polar solvents like dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), often requiring elevated temperatures (70-110 °C) to proceed efficiently. acs.orgrsc.org The choice of base is also interconnected with the solvent system, with common bases including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). mdpi.com

Optimization studies often explore a matrix of solvent, base, and temperature combinations to find the ideal conditions. For example, in the nickel-catalyzed coupling of phenols, a THF/water solvent mixture with K₃PO₄·3H₂O as the base was found to be optimal. mdpi.com In other cases, t-BuOK in dioxane proved to be the most effective system for Pd-NHC catalyzed couplings. organic-chemistry.org

Recent advancements have focused on developing milder and more efficient conditions. Room-temperature Suzuki couplings have been achieved using highly active catalyst systems, which can improve functional group tolerance. acs.org Furthermore, microwave irradiation has emerged as a powerful tool to accelerate reactions, often reducing reaction times from hours to minutes and sometimes even suppressing side reactions that occur under prolonged conventional heating. acs.orgacs.orgnih.gov

Table 2: Influence of Solvent, Base, and Temperature on Suzuki-Miyaura Coupling Reactions
SolventBaseTemperatureKey Feature/OutcomeReference
Toluene-110 °CUsed for sterically demanding aryl-alkyl coupling. rsc.org
Dioxanet-BuOKMild ConditionsEffective for sterically hindered substrates with Pd-NHC catalyst. organic-chemistry.org
THF/H₂O (4/1)K₃PO₄·3H₂O-Optimal for Ni-catalyzed coupling of phenols. mdpi.com
Water/Ethanol (1:1)KOHMicrowave (60 W)Rapid reaction times, no need for anaerobic conditions. nih.gov
Water (no co-solvent)K₂CO₃70 °C or Microwave (75 W)Green conditions; microwave irradiation suppresses side reactions. acs.orgacs.org

Green Chemistry Principles in the Synthesis of this compound Analogs

Applying the principles of green chemistry to the synthesis of diaryl sulfones and biaryls is an area of active research, aiming to reduce environmental impact and improve safety.

A key focus has been the replacement of traditional organic solvents with water. Aqueous Suzuki-Miyaura reactions have been successfully developed, offering a benign alternative. frontiersin.orgacs.org These reactions can sometimes be performed with "ligandless" palladium catalysts or with water-soluble ligands, simplifying the process and avoiding the use of hazardous phosphines. frontiersin.orgnih.gov The use of microwave irradiation in aqueous media further enhances the green credentials of the synthesis by improving energy efficiency and reducing reaction times. acs.orgnih.gov

For the sulfone moiety synthesis, alternatives to hazardous reagents like chlorosulfonic acid are being explored. rsc.org Metal-free methods, such as the base-promoted coupling of sulfonyl hydrazines with diaryliodonium salts in an alcohol solvent, provide a greener pathway. nih.gov Additionally, the use of safe and stable sulfur dioxide surrogates like DABSO is preferable to handling gaseous SO₂. organic-chemistry.org

Another green strategy involves using heterogeneous or recoverable catalysts. For example, a polymer-supported palladium catalyst has been shown to be highly active for Suzuki couplings in aqueous media and can be reused multiple times without significant loss of activity. researchgate.net Similarly, copper nanoparticles on a carbon support have been used for diaryl sulfone synthesis at room temperature. rsc.org Mechanochemical methods, which use mechanical force (ball-milling) instead of bulk solvents, represent a cutting-edge, waste-limiting alternative for cross-coupling reactions, including the direct coupling of free phenols. rsc.orgrsc.org

Table 3: Comparison of Traditional and Green Synthetic Approaches
Synthetic StepTraditional MethodGreen AlternativeReference (Green)
Suzuki Coupling SolventOrganic Solvents (Toluene, Dioxane, THF)Water or Mechanochemical (Solvent-Free) frontiersin.orgacs.orgrsc.org
Suzuki Coupling EnergyConventional Heating (hours)Microwave Irradiation (minutes) acs.orgnih.gov
Sulfonyl Chloride SynthesisChlorosulfonic AcidPd-catalyzed reaction with DABSO; Oxidation of thiols nih.govorganic-chemistry.org
Diaryl Sulfone Synthesis-Metal-free coupling of sulfonyl hydrazines nih.gov
CatalystHomogeneous Pd catalystReusable polymer-supported Pd; Nanoparticle catalysts researchgate.netrsc.org
Phenol ActivationDerivatization to triflate/tosylateDirect activation with Ru-catalyst (mechanochemical) rsc.orgrsc.org

Molecular Structure and Conformational Analysis of 2 4 Pyrrolidinylsulfonyl Phenyl Phenol

Crystallographic Investigations of Solid-State Molecular Architecture

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any entries for 2-[4-(pyrrolidinylsulfonyl)phenyl]phenol. Consequently, no experimental data is available to describe its solid-state architecture definitively.

X-ray Diffraction Studies for Atomic Coordinates and Bond Parameters

No X-ray diffraction studies for this compound have been found in the published scientific literature. Such a study would provide precise atomic coordinates, bond lengths, and bond angles, which are fundamental for understanding the molecule's three-dimensional structure in the solid state. A hypothetical data table for such findings would typically include:

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensions (a, b, c, α, β, γ)Data not available
Selected Bond Lengths (e.g., C-C, C-S, S-N, S-O)Data not available
Selected Bond Angles (e.g., C-S-N, O-S-O)Data not available
Dihedral Angle (between phenyl rings)Data not available
This table is for illustrative purposes only, as no experimental data has been found.

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-Stacking)

Without a crystal structure, any discussion of intermolecular interactions is purely speculative. However, the molecular structure suggests the potential for several types of interactions. The hydroxyl group is a strong hydrogen bond donor, and the sulfonyl oxygens and the pyrrolidine (B122466) nitrogen are potential hydrogen bond acceptors. The presence of two phenyl rings also indicates the possibility of π-π stacking interactions, which would influence how the molecules pack in a crystal lattice.

Solution-State Conformational Dynamics and Preferred Orientations

NMR Spectroscopic Probing of Rotational Barriers and Flexible Moieties

No specific Nuclear Magnetic Resonance (NMR) studies aimed at determining the rotational barriers or analyzing the conformational flexibility of this compound were identified. Techniques such as dynamic NMR (DNMR) spectroscopy could be used to measure the energy barriers to rotation around the biphenyl (B1667301) C-C bond and the C-S bond. This would provide insight into the conformational exchange processes in solution.

Computational Molecular Dynamics Simulations for Conformational Ensemble Characterization

A search for computational studies, including molecular dynamics (MD) simulations, on this compound yielded no results. MD simulations would be a powerful tool to model the conformational landscape of the molecule in a solvent, identifying the most stable conformers and the transitions between them. Such simulations could provide a detailed picture of the molecule's flexibility and its interactions with solvent molecules.

Stereochemical Considerations and Potential for Chiral Development in Structural Modifications

The parent molecule, this compound, is achiral. However, the biphenyl core exhibits atropisomerism if rotation around the C-C bond is sufficiently restricted and if both rings have appropriate substitution patterns to break symmetry. While the current substitution does not make the molecule chiral, modifications could introduce chirality. For instance, introducing substituents at the positions ortho to the inter-ring bond (positions 3 and 5 on the phenol (B47542) ring, or positions 3' and 5' on the sulfonamide-bearing ring) could create a significant barrier to rotation, potentially allowing for the separation of stable, chiral atropisomers. No literature was found that explores the synthesis or resolution of such chiral derivatives.

Advanced Spectroscopic and Analytical Characterization of 2 4 Pyrrolidinylsulfonyl Phenyl Phenol

High-Resolution Mass Spectrometry for Exact Mass Measurement and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule through the precise measurement of its mass. For 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, HRMS provides an exact mass that can confirm its molecular formula, C₁₆H₁₇NO₃S. Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are typically employed for this purpose. nih.govnih.gov

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by inducing fragmentation of the protonated molecule ([M+H]⁺). The resulting fragment ions provide a roadmap of the molecule's connectivity. Key fragmentation pathways for this compound are predicted to involve the cleavage of the sulfonamide and pyrrolidine (B122466) moieties.

Key Predicted Fragmentation Patterns:

Loss of Pyrrolidine: A primary fragmentation would be the cleavage of the C-N bond of the pyrrolidine ring or the S-N bond, leading to a significant neutral loss.

Loss of SO₂: The expulsion of sulfur dioxide is a characteristic fragmentation pattern for sulfonyl compounds.

Cleavage of the Biphenyl (B1667301) Linkage: Fission of the bond connecting the two phenyl rings can also occur.

Pyrrolidine Ring Opening: Fragmentation within the pyrrolidine ring itself can lead to a series of smaller ions.

Table 1: Predicted HRMS Data and Fragmentation Analysis for this compound
IonPredicted m/zFormulaDescription
[M+H]⁺304.0953C₁₆H₁₈NO₃S⁺Protonated molecular ion
[M-SO₂H]⁺238.1283C₁₆H₁₆N⁺Loss of sulfinic acid group
[M-C₄H₈N]⁺233.0378C₁₂H₉O₃S⁺Loss of pyrrolidine moiety
[C₁₂H₉O]⁺169.0653C₁₂H₉O⁺Hydroxylated biphenyl fragment after loss of SO₂ and pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the pyrrolidine ring protons, and the phenolic hydroxyl proton. The aromatic region (typically 6.8-8.0 ppm) will be complex due to the substitution patterns on both rings. The protons on the phenyl ring bearing the sulfonyl group will be shifted downfield due to the electron-withdrawing nature of the SO₂ group. The protons of the pyrrolidine ring will appear in the aliphatic region, likely as multiplets. The chemical shift of the phenolic -OH proton can vary and may appear as a broad singlet. pdx.eduthieme-connect.de

¹³C NMR: The ¹³C NMR spectrum will show 16 distinct carbon signals, barring any accidental overlap. The aromatic carbons will resonate in the 115-160 ppm range. The carbon attached to the hydroxyl group (C-OH) will be significantly deshielded. The carbons of the pyrrolidine ring are expected in the aliphatic region (approx. 25-50 ppm).

2D NMR:

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, helping to assign adjacent protons within the same spin system, such as those on each aromatic ring and within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons separated by two or three bonds. It is essential for connecting the different fragments of the molecule, for instance, linking the pyrrolidine protons to the sulfonyl-bearing phenyl ring, and connecting the two phenyl rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)
PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations
Phenolic -OH~5.0-6.0 (broad s)-C-2, C-3
Aromatic (Phenol Ring)6.8 - 7.4 (m)115 - 158Correlations to other ring carbons and carbons of the adjacent ring
Aromatic (Sulfonyl Ring)7.5 - 8.0 (m)125 - 145Correlations to other ring carbons and carbons of the adjacent ring
Pyrrolidine (α-CH₂)~3.3 (t)~48Pyrrolidine β-C, Sulfonyl Ring C-4'
Pyrrolidine (β-CH₂)~1.9 (m)~25Pyrrolidine α-C

Note: Predicted values are based on data for structurally similar compounds like 2-phenylphenol (B1666276) and various sulfonamides. doi.orgnp-mrd.orgchegg.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These techniques are excellent for identifying the presence of key functional groups.

Key Vibrational Modes:

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group due to hydrogen bonding.

Aromatic C-H Stretch: These appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the pyrrolidine ring will show strong absorptions in the 2850-2960 cm⁻¹ region.

S=O Stretch: The sulfonyl group is characterized by two strong absorption bands in the IR spectrum: an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹. These are often strong in the Raman spectrum as well.

C=C Aromatic Stretch: Multiple bands in the 1400-1620 cm⁻¹ region correspond to the stretching vibrations of the aromatic rings.

S-N Stretch: This vibration is expected to appear in the 900-950 cm⁻¹ range.

Table 3: Characteristic IR and Raman Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H stretch (phenolic)3200 - 3600Strong, BroadWeak
Aromatic C-H stretch3000 - 3100MediumStrong
Aliphatic C-H stretch2850 - 2960StrongMedium
Aromatic C=C stretch1400 - 1620Medium to StrongStrong
S=O asymmetric stretch1300 - 1350StrongMedium
S=O symmetric stretch1120 - 1160StrongStrong

Note: Data is based on typical frequency ranges for these functional groups found in similar molecules. chemicalbook.comchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to characterize its chromophoric system. The chromophore of this compound consists of two conjugated phenyl rings, influenced by the hydroxyl (-OH) auxochrome and the sulfonyl group.

The spectrum, typically run in a solvent like methanol (B129727) or ethanol, is expected to show strong absorptions in the UV region. The primary absorptions will correspond to π→π* transitions within the aromatic systems. The presence of the hydroxyl group, an electron-donating group, and the phenylsulfonyl group will likely cause a bathochromic (red) shift compared to unsubstituted biphenyl. One would expect to see at least two main absorption bands, similar to other substituted phenols. researchgate.netnist.gov

Table 4: Predicted UV-Vis Absorption Data for this compound
SolventPredicted λₘₐₓ (nm)Electronic Transition
Methanol~210-230π→π* (higher energy)
Methanol~260-280π→π* (lower energy, benzenoid bands)

Chromatographic Method Development for Purity Determination and Separation of Analogs

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Optimization

Reversed-phase HPLC (RP-HPLC) is the method of choice for a moderately polar compound like this compound. amazonaws.com A C18 stationary phase provides a nonpolar surface that will retain the analyte, which can then be eluted with a polar mobile phase. researchgate.net Method development involves optimizing the mobile phase composition, flow rate, and detector wavelength to achieve good resolution, symmetric peak shape, and adequate sensitivity. bas.bg Given the polarity of the sulfonyl and phenol (B47542) groups, a gradient elution is often necessary for effective separation of related substances.

Table 5: Proposed HPLC Method Parameters for Analysis of this compound
ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
GradientStart at 30% B, increase to 95% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at λₘₐₓ (~270 nm)
Column Temperature30 °C

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally not applicable due to its low volatility and high polarity, which would lead to poor chromatographic performance and potential thermal degradation in the GC inlet and column. researchgate.net

However, GC analysis can be made possible through derivatization. gcms.cz This chemical modification process converts polar functional groups, such as the phenolic -OH and the N-H within a primary or secondary sulfonamide (though not present here), into less polar, more volatile derivatives. youtube.com For the phenolic hydroxyl group, a common derivatization technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. youtube.com While sulfonamides themselves can sometimes be analyzed by GC, derivatization is often required to improve thermal stability and chromatographic behavior, especially for quantitative analysis. mdpi.comnih.gov The resulting derivatized molecule would be significantly more volatile and amenable to GC-MS analysis.

Computational Chemistry and Theoretical Investigations of 2 4 Pyrrolidinylsulfonyl Phenyl Phenol

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, described by numerical values known as molecular descriptors. researchgate.net For classes of compounds including diarylsulfonamides and other COX-2 inhibitors, QSAR is instrumental in developing mathematical models that predict anti-inflammatory potential. researchgate.netnih.gov

Predictive QSAR models are essential for the rational design of analogs of 2-[4-(pyrrolidinylsulfonyl)phenyl]phenol. These models are typically developed by creating a dataset of structurally related compounds with known COX-2 inhibitory activities (expressed as IC50 or pIC50 values). nih.gov Using statistical methods like multiple linear regression (MLR), researchers can build equations that link molecular descriptors to activity. nih.govresearchgate.net

Key descriptors often found to be significant in QSAR models for COX-2 inhibitors include:

Topological descriptors: These describe the connectivity and shape of the molecule. For instance, Kier shape indices (κ) have been shown to be important in describing the anti-inflammatory activity of related structures. researchgate.net

Electronic descriptors: Properties like electronegativity and polarizability are crucial. For sulfonamide derivatives, descriptors related to electrostatic potential and charge distribution often correlate positively with activity, highlighting the importance of the sulfonyl group's electronic character. nih.gov

Quantum chemical descriptors: These are derived from quantum mechanics calculations and can include the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.org

A study on a series of thiazolidine-4-one derivatives as anti-tubercular agents developed a robust QSAR model where descriptors for polarizability, electronegativity, and surface area were positively correlated with activity. nih.gov Similarly, QSAR analysis of sulfonamide derivatives has shown that specific constitutional and information indices can positively contribute to biological activity. researchgate.net These models allow researchers to predict the inhibitory capacity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. nih.govmdpi.com

Table 1: Example of Statistical Parameters for Predictive QSAR Models of Bioactive Compounds

Model TypeTarget ActivityKey Statistical ParametersReference
2D-QSAR (MLR)AntifungalR² = 0.954, Q²cv = 0.888, R²pred = 0.839 ufv.br
2D-QSAR (MLR)Anti-tubercularR² = 0.9092, R²adj = 0.8950 nih.gov
2D-QSAR (GEP)Anticancer (Osteosarcoma)Training set R² = 0.839, Test set R² = 0.760 nih.gov
2D-QSAR (MLR)AntioxidantQ²LOO-CV = 0.9708 researchgate.net

This table presents a selection of statistical validation parameters from various QSAR studies to illustrate the predictive power of such models. R² (coefficient of determination), Q² (cross-validated R²), and R²pred (predicted R² for an external test set) are key indicators of a model's robustness and predictive ability.


Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the aligned molecules. researchgate.netnih.gov For diarylheterocycle COX-2 inhibitors, which are structurally analogous to this compound, 3D-QSAR studies have yielded statistically robust models. researchgate.netnih.gov

In these studies, a series of active compounds are superimposed, and a 3D grid is generated around them. The interaction energies (steric and electrostatic) are calculated at each grid point and are then used as variables in a partial least squares (PLS) analysis to build a predictive model. researchgate.netnih.gov

Key findings from 3D-QSAR studies on selective COX-2 inhibitors include:

Steric Fields: Contour maps often reveal that bulky substituents are favored in specific regions. For diarylsulfonamides, a bulky group at the para-position of one of the phenyl rings is often beneficial for activity, which aligns with the presence of the pyrrolidinylsulfonyl group in the title compound. nih.gov

Electrostatic Fields: These maps highlight regions where positive or negative electrostatic potential enhances or diminishes activity. The sulfonyl group (SO2) of the diarylsulfonamide class is a key hydrogen bond acceptor and shows significant electrostatic interactions with residues like Arg513 in the COX-2 active site. researchgate.netnih.gov The phenol (B47542) group can act as a hydrogen bond donor.

Hydrogen Bond Fields: CoMSIA models can also include hydrogen bond donor and acceptor fields, which often show that H-bond acceptor features near the sulfonyl moiety and H-bond donor features elsewhere are critical for potent inhibition. researchgate.net

The combination of ligand-based (3D-QSAR) and structure-based (docking) models provides a comprehensive understanding of the molecular interactions necessary for COX-2 inhibition. researchgate.netnih.gov

Table 2: Statistical Validation of 3D-QSAR Models for COX-2 Inhibitors

Study FocusMethodq² (Cross-validated R²)r² (Non-validated R²)Reference
Triaryl Rings, Diaryl Cycloalkanopyrazoles, etc.CoMFA0.84Not Specified researchgate.netnih.gov
Triaryl Rings, Diaryl Cycloalkanopyrazoles, etc.CoMSIA0.79Not Specified researchgate.netnih.gov
Morpholine-bearing 1,5-diaryl-diazolesCoMFA0.6680.882 nih.gov
Morpholine-bearing 1,5-diaryl-diazolesCoMSIA0.6520.878 nih.gov

This table summarizes the statistical quality of various 3D-QSAR models developed for different classes of COX-2 inhibitors. The high values for q² and r² indicate robust and predictive models.


Pharmacophore Modeling for Identification of Essential Structural Features

Pharmacophore modeling identifies the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific biological target. For selective COX-2 inhibitors like this compound, pharmacophore models have been developed based on the structures of known potent inhibitors. researchgate.netbohrium.com

A common pharmacophore model for a selective COX-2 inhibitor includes the following features:

Two Aromatic Rings (or Hydrophobic regions): These correspond to the two phenyl rings in the diarylsulfonamide scaffold. The specific dihedral angle between these rings is often crucial for proper orientation within the enzyme's active site. researchgate.netbohrium.com

Hydrogen Bond Acceptor: This feature is consistently mapped to the oxygen atoms of the sulfonyl (SO2) or sulfonamide (SO2NH2) group. nih.govnih.gov This group is known to fit into a distinct side pocket of the COX-2 enzyme active site, where it can form hydrogen bonds. nih.gov

Hydrogen Bond Donor: The phenolic hydroxyl (-OH) group can serve as a critical hydrogen bond donor, interacting with residues at the mouth of the active site.

Excluded Volumes: To ensure selectivity for COX-2 over COX-1, pharmacophore models often include excluded volumes that represent the space occupied by specific amino acid residues in the COX-1 active site but not in the larger COX-2 site. researchgate.netbohrium.com

By developing and validating these models, researchers can screen large chemical databases to identify novel molecular scaffolds that possess the required pharmacophoric features for potent and selective COX-2 inhibition. researchgate.netnih.gov

Table 3: Common Pharmacophoric Features for Selective COX-2 Inhibitors

Pharmacophoric FeatureCorresponding Chemical Moiety in Target CompoundRole in BindingReference
Aromatic Ring / Hydrophobic Group (Feature 1)Phenol-bearing phenyl ringHydrophobic interactions in the active site researchgate.netnih.gov
Aromatic Ring / Hydrophobic Group (Feature 2)Pyrrolidinylsulfonyl-bearing phenyl ringHydrophobic interactions, proper orientation researchgate.netnih.gov
Hydrogen Bond Acceptor (HBA)Oxygen atoms of the sulfonyl (SO₂) groupInteraction with residues in the COX-2 side pocket (e.g., Arg513) researchgate.netnih.gov
Hydrogen Bond Donor (HBD)Hydroxyl (-OH) of the phenol groupInteraction with catalytic residues (e.g., Tyr385) acs.org

In Silico Prediction of Biochemical Pathway Involvement

The primary biochemical pathway involving this compound, as predicted by its structural class, is the cyclooxygenase pathway. biomedpharmajournal.orgnih.gov In silico studies confirm that compounds with this scaffold act as inhibitors of COX-2. nih.gov The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for various prostaglandins (B1171923) that mediate inflammation, pain, and fever. biomedpharmajournal.orgnih.gov

By selectively inhibiting COX-2, these compounds block the production of pro-inflammatory prostaglandins without significantly affecting the production of prostaglandins by COX-1, which are needed for maintaining the gastric lining and normal kidney function. nih.gov

Computational tools are used to predict this pathway involvement in several ways:

Molecular Docking: Simulates the binding of the compound into the active site of the COX-2 protein (PDB IDs such as 1CX2 or 6COX). These simulations show that the sulfonamide-bearing phenyl ring fits into the selective side pocket of COX-2, while the other phenyl ring occupies the main channel, effectively blocking substrate access. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: These simulations model the movement of the protein and the ligand over time, confirming the stability of the ligand-protein complex and providing insights into the dynamic nature of the interactions. nih.govmdpi.com

Pathway Analysis Tools: Software can predict the involvement of a compound in various biological pathways based on its structure and known targets. For diarylsulfonamides, these tools consistently flag the arachidonic acid metabolism and prostaglandin synthesis pathways as primary targets. bio-conferences.org

In silico studies, therefore, not only confirm the role of this compound and its analogs as COX-2 inhibitors but also help in understanding the molecular basis of their mechanism of action within the broader context of inflammatory biochemical pathways. acs.orgbio-conferences.org

Mechanistic Investigations in Vitro and Biochemical of 2 4 Pyrrolidinylsulfonyl Phenyl Phenol

Enzyme Inhibition Assays in Cell-Free Systems (e.g., kinases, hydrolases, proteases)

Currently, there is no publicly available scientific literature detailing the results of enzyme inhibition assays conducted on 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol. Therefore, its inhibitory activity against specific enzymes such as kinases, hydrolases, or proteases has not been characterized. nih.govnih.gov

Receptor Binding Studies Using Isolated Receptors or Cell Membrane Preparations

No data from receptor binding studies for this compound are available in the current scientific literature. Consequently, its affinity and selectivity for any specific biological receptors remain undetermined.

Biochemical Pathway Modulation Studies in Isolated Cellular Systems (e.g., specific protein phosphorylation, gene expression)

There is no published research on the effects of this compound on biochemical pathways in isolated cellular systems. Studies investigating its potential to modulate cellular processes like protein phosphorylation or alter gene expression have not been reported. nih.govnih.gov

Investigation of DNA or RNA Interaction Mechanisms (e.g., intercalation, minor/major groove binding)

Scientific data regarding the interaction of this compound with DNA or RNA is not available. There are no studies published that have investigated its potential to bind to nucleic acids through mechanisms such as intercalation or groove binding. researchgate.netnih.govnih.govthermofisher.com

Exploration of Molecular Mechanisms Underlying Observed Biological Activities (e.g., specific protein-ligand interactions)

As there are no reported biological activities for this compound, studies exploring the underlying molecular mechanisms, such as specific protein-ligand interactions, have not been conducted or published.

In Vitro Oxidative Stress and Radical Scavenging Assays

While direct studies on the antioxidant properties of this compound are not available, the potential for such activity is often assessed using established in vitro assays due to its phenolic structure. Phenolic compounds are a major class of antioxidants. nih.gov The antioxidant capacity of these compounds is frequently evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.govresearchgate.net

The DPPH assay is a common, rapid, and straightforward spectrophotometric method to determine the antioxidant capacity of compounds. mdpi.comresearchgate.net It utilizes a stable free radical, DPPH, which has a characteristic deep purple color. mdpi.com When a compound with antioxidant properties is added, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing the color to fade to yellow. The degree of color change, measured by the decrease in absorbance at a specific wavelength (typically 517 nm), is proportional to the radical scavenging ability of the compound. mdpi.com The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov

The number and position of hydroxyl groups on a phenolic compound generally influence its radical scavenging capacity. nih.govmdpi.com While specific data for this compound is absent, the following table outlines the principles of common radical scavenging assays that could be used to characterize its antioxidant potential.

Table 1: Principles of Common In Vitro Radical Scavenging Assays

Assay Principle Measurement
DPPH Radical Scavenging Assay A purple, stable free radical (DPPH•) is reduced by an antioxidant to the yellow-colored diphenylpicrylhydrazine. Decrease in absorbance at ~517 nm. mdpi.com
ABTS Radical Scavenging Assay A pre-formed, blue-green radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) is reduced by an antioxidant, causing decolorization. Decrease in absorbance at a specific wavelength (e.g., 734 nm).
Oxygen Radical Absorbance Capacity (ORAC) Assay Measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals. Decay of fluorescence over time.
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. Increase in absorbance at ~593 nm.

Lack of Specific Research Data Precludes Detailed Analysis of this compound Analogs

A comprehensive review of available scientific literature reveals a significant scarcity of specific structure-activity relationship (SAR) studies for the chemical compound this compound and its analogs. While general principles of SAR exist for its constituent chemical moieties—the phenol (B47542), pyrrolidine (B122466), sulfonyl, and phenyl groups—dedicated research that systematically explores the structural modifications as outlined in the requested article is not publicly available. Consequently, a detailed and scientifically accurate article adhering to the provided structure cannot be generated at this time.

The requested outline necessitates in-depth research findings on the following:

Structure Activity Relationship Sar Studies of 2 4 Pyrrolidinylsulfonyl Phenyl Phenol Analogs

Applications of 2 4 Pyrrolidinylsulfonyl Phenyl Phenol As a Research Probe and Tool

Development as a Chemical Probe for Unraveling Biological Pathways

There is no publicly available research detailing the development or use of 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol as a chemical probe for the investigation of biological pathways.

Utility in Target Identification and Validation Research

No studies have been found that describe the use of This compound in target identification or validation processes.

Application in Material Science Research (e.g., as a component in advanced functional materials for academic study)

There is no information available in the public domain regarding the application of This compound in material science research.

Role as a Building Block or Intermediate in Complex Organic Synthesis

While the structure of This compound suggests potential as a synthetic intermediate, no specific examples of its use as a building block in the synthesis of more complex molecules have been documented in the available literature.

Future Research Directions and Unexplored Avenues for 2 4 Pyrrolidinylsulfonyl Phenyl Phenol

Emerging Computational Methodologies for Predictive Modeling and De Novo Design

The advancement of computational chemistry offers a powerful, cost-effective strategy for the initial exploration of 2-[4-(pyrrolidinylsulfonyl)phenyl]phenol's biological potential. researchgate.net De novo design and predictive modeling could be employed to generate novel derivatives with enhanced biological activity and optimized pharmacokinetic profiles. nih.gov

Predictive Modeling:

Molecular Docking: In silico molecular docking studies could predict the binding affinity and interaction modes of this compound with a wide array of biological targets. rsc.orgnih.gov For instance, docking it against enzymes like dihydropteroate (B1496061) synthase (DHPS), a common target for sulfonamides, or various kinases and proteases could reveal potential inhibitory activities. researchgate.netnih.gov This approach helps in prioritizing targets for subsequent experimental validation.

Pharmacophore Modeling: Based on the structure of this compound, a 3D pharmacophore model can be constructed. This model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity.

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, guiding early-stage modifications to improve its drug-like characteristics.

De Novo Design:

Fragment-Based Drug Discovery (FBDD): The core structure could be used as a starting point in FBDD. Computational methods can suggest the growth of new chemical entities by adding fragments that are predicted to form favorable interactions with a chosen target protein. acs.org

Structure-Aided Optimization: If an initial "hit" is identified, computational models can guide the structural optimization of the this compound scaffold to enhance potency and selectivity. nih.gov

Table 1: Potential Computational Approaches for this compound

MethodologyApplicationPotential Outcome
Molecular DockingPrediction of binding modes and affinities with biological targets. rsc.orgnih.govIdentification of potential protein targets; prioritization for in vitro screening.
Pharmacophore ModelingDefining essential structural features for biological activity.Guiding the design of new analogs with improved activity.
ADMET PredictionIn silico evaluation of pharmacokinetic and toxicity profiles.Early identification of potential liabilities; guiding chemical modifications.
De Novo DesignGeneration of novel molecular structures based on a target's binding site. nih.govCreation of new derivatives of this compound with potentially novel biological activities.

Advanced Spectroscopic Techniques for Real-Time Monitoring of Molecular Interactions

To validate computational predictions and delve into the biophysical interactions of this compound, a suite of advanced spectroscopic techniques can be employed. These methods provide real-time, quantitative data on binding events, conformational changes, and interaction kinetics.

Fluorescence Spectroscopy: This technique is highly sensitive for studying protein-ligand interactions. The intrinsic fluorescence of tryptophan and tyrosine residues in a target protein can be monitored. researchgate.net Binding of this compound could lead to quenching of this fluorescence, allowing for the calculation of binding constants (Ka) and the number of binding sites. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for detecting conformational changes in a protein's secondary structure upon ligand binding. This would reveal whether the interaction with this compound induces significant structural alterations in its target protein.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide detailed kinetic data on the association and dissociation rates of the compound with its target, offering a comprehensive understanding of the binding affinity (KD). nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can detect changes in the vibrational modes of both the protein and the ligand upon complex formation, providing insights into the specific functional groups involved in the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Protein-observed NMR experiments can pinpoint the specific amino acid residues at the binding interface, providing high-resolution structural details of the interaction. nih.gov

Table 2: Spectroscopic Techniques for Characterizing Molecular Interactions

TechniqueInformation ObtainedRelevance to this compound
Fluorescence SpectroscopyBinding affinity (Ka), number of binding sites, quenching mechanism. researchgate.netQuantifying the strength and stoichiometry of interaction with target proteins.
Circular Dichroism (CD)Protein conformational changes upon binding. Assessing the impact of binding on the target protein's structure.
Surface Plasmon Resonance (SPR)Real-time binding kinetics (kon, koff), binding affinity (KD). nih.govDetailed characterization of the binding dynamics.
FTIR SpectroscopyChanges in vibrational modes of functional groups. Identifying the parts of the molecule and protein involved in binding.
NMR SpectroscopyHigh-resolution structural details of the binding site. nih.govMapping the precise interaction interface at the atomic level.

Integration of Omics Technologies for Systems-Level Biochemical Characterization (e.g., proteomics, metabolomics in research settings)

To understand the broader biological impact of this compound on a biological system, "omics" technologies are indispensable. researchgate.net These approaches move beyond a single-target perspective to provide a global view of the cellular response to the compound. drugtargetreview.com

Proteomics: A quantitative proteomic analysis (e.g., using mass spectrometry-based techniques like LC-MS/MS) can identify changes in the abundance of thousands of proteins within cells or tissues following treatment with the compound. frontiersin.orgmdpi.com This can help to:

Identify direct and indirect targets of the compound. nih.gov

Uncover the mechanism of action by revealing which cellular pathways are perturbed. mdpi.com

Detect potential off-target effects and toxicity pathways. drugtargetreview.com

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can provide a functional readout of the cellular state. nih.gov Treating a biological system with this compound and analyzing the subsequent changes in the metabolome could reveal:

Disruptions in metabolic pathways, which could be linked to the compound's mechanism of action or potential side effects.

Biomarkers of the compound's activity. nih.gov

Integrated Omics: The true power of these technologies lies in their integration. frontiersin.org Correlating proteomic and metabolomic data can provide a comprehensive, systems-level understanding of the compound's effects, linking changes in protein expression to functional alterations in cellular metabolism. researchgate.netdrugtargetreview.com This integrated approach is crucial for building predictive models of drug action and for understanding complex biological responses. researchgate.net

Development of Novel Synthetic Strategies for Accessing Complex Scaffolds

While the synthesis of simple sulfonamides is well-established, often involving the reaction of a sulfonyl chloride with an amine, future research could focus on developing more advanced and modular synthetic routes to create a diverse library of analogs based on the this compound scaffold. nih.govresearchgate.net

Modern Coupling Reactions: Palladium-catalyzed cross-coupling reactions could be employed for the late-stage functionalization of the aromatic rings, allowing for the rapid generation of a wide range of derivatives. researchgate.net

C-H Activation/Functionalization: Direct C-H activation strategies could offer a more atom-economical approach to modifying the core structure, avoiding the need for pre-functionalized starting materials.

Modular Synthesis: Developing a modular synthetic platform would be highly beneficial. acs.org This would involve creating key building blocks that can be easily and reliably combined to produce a variety of final compounds with three-dimensional diversity. acs.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate the synthesis process, improve yields, and allow for safer handling of reactive intermediates. researchgate.net Microwave irradiation, for example, has been shown to reduce reaction times for sulfonamide synthesis. researchgate.net

Recent advances in sulfonamide synthesis have focused on moving away from traditional sulfonyl chlorides towards more innovative methods, such as the oxidative coupling of thiols and amines or the use of nitroarenes as starting materials. rsc.orgtandfonline.com Exploring these novel strategies for the this compound scaffold could unlock new chemical space.

Potential for Multitargeting Approaches and Polypharmacology Research

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.govresearchgate.net This approach can lead to enhanced efficacy, especially for complex diseases like cancer or inflammatory disorders. nih.govresearchgate.net

The sulfonamide functional group is a versatile scaffold found in drugs with a wide range of biological activities, making it an excellent candidate for the development of multi-target agents. nih.govumb.edu Research into this compound could be directed towards:

Dual-Target Inhibitors: Computational screening and subsequent biochemical assays could be used to identify if the compound or its derivatives can simultaneously inhibit two distinct but related targets in a disease pathway. For example, a recent study described diaryl piperidone-sulfonamide derivatives as dual inhibitors of STAT3 and CAIX. nih.gov

Network Pharmacology: This approach uses computational tools to analyze the complex network of interactions between drugs, targets, and diseases. researchgate.net It could be used to predict the multiple targets of this compound within the human interactome and to identify potential new therapeutic indications (drug repurposing). nih.govresearchgate.net

Synergistic Effects: By hitting multiple nodes in a disease network, a polypharmacological agent can achieve a synergistic therapeutic effect that is greater than the sum of its effects on individual targets. researchgate.net

Exploration of Photophysical Properties and Applications as Fluorescent Probes (if applicable)

Certain aromatic sulfonamide structures possess interesting photophysical properties that can be exploited for various applications. A key area of exploration for this compound would be its potential as a fluorescent probe.

A study on sulfonamidophenyl porphyrins demonstrated that the sulfonamide group can influence the photophysical properties of a molecule, including its fluorescence and singlet oxygen quantum yields. nih.gov It is conceivable that the this compound structure could serve as a fluorophore. Research in this area would involve:

Characterization of Photophysical Properties: Measuring the absorption and emission spectra, fluorescence quantum yield, and lifetime of the compound in various solvents.

Sensing Applications: Investigating whether the fluorescence properties of the compound change upon binding to specific metal ions, anions, or biomolecules. This could lead to the development of novel chemosensors or biological probes.

Bioimaging: If the compound is fluorescent and can localize within specific cellular compartments, it could potentially be developed into a probe for live-cell imaging applications. The phenol (B47542) group offers a site for further chemical modification to tune its properties, such as water solubility or targeting capabilities.

Q & A

Basic: What are the recommended methods for synthesizing 2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol in a laboratory setting?

Answer:
The compound can be synthesized via a sulfonylation reaction. A typical protocol involves:

Reacting 4-hydroxyphenylphenol with pyrrolidine sulfonyl chloride in anhydrous dichloromethane.

Using a base (e.g., triethylamine) to neutralize HCl byproducts.

Purifying the crude product via recrystallization from ethanol/water mixtures to achieve >95% purity .

Key Reagents/Conditions Purpose
Pyrrolidine sulfonyl chlorideSulfonylation agent
TriethylamineAcid scavenger
Ethanol/water (3:1 v/v)Recrystallization solvent system

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
Combined spectroscopic and crystallographic methods are employed:

  • NMR/IR Spectroscopy : Confirm functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹ in IR; aromatic protons at δ 6.8–7.5 ppm in ¹H NMR).
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths/angles using SHELX for refinement and ORTEP-3 for visualization .
SC-XRD Parameters Typical Values
Resolution≤0.84 Å
R-factor<0.05
Data-to-Parameter Ratio>15:1

Advanced: How can contradictions in crystallographic data from different refinement software be resolved?

Answer:
Discrepancies (e.g., in bond-length precision or thermal parameters) require cross-validation:

Refine the same dataset using both SHELXL (for high-resolution data) and WinGX (for symmetry checks) .

Compare residual electron density maps to identify systematic errors.

Validate hydrogen atom positions using DFT-optimized geometries.

Advanced: What methodologies are used to analyze hydrogen-bonding networks in crystalline this compound?

Answer:
Employ graph set analysis (Etter’s formalism) to classify hydrogen bonds:

Identify donor (e.g., phenolic –OH) and acceptor (e.g., sulfonyl O) atoms.

Assign patterns (e.g., chains, rings) using software like Mercury.

Quantify interaction energies using Hirshfeld surface analysis .

Hydrogen-Bond Parameters Typical Range
D–H···A distance2.5–3.0 Å
Bond angle (∠D–H–A)150–180°

Basic: What safety protocols are critical when handling this compound?

Answer:
Refer to GHS hazard classifications:

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³).
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces.

Identify electrophilic sites (e.g., sulfonyl group) using Fukui indices.

Validate predictions with experimental kinetic studies (e.g., SN2 reaction rates with amines) .

Basic: What chromatographic techniques are optimal for purity analysis?

Answer:

  • HPLC : Use a C18 column with mobile phase (methanol:buffer, 65:35 v/v) at pH 4.6 for baseline separation .
  • TLC : Silica gel GF254; eluent = ethyl acetate/hexane (1:3) (Rf ≈ 0.45).

Advanced: How does the sulfonyl group influence the compound’s solubility and bioavailability?

Answer:

  • Solubility : The polar sulfonyl group enhances aqueous solubility (logP reduced by ~1.5 units).
  • Bioavailability : Assess via in vitro Caco-2 cell permeability assays. Correlate with computational ADMET predictions .

Basic: What are the key steps in resolving twinning issues during X-ray crystallography?

Answer:

Use SHELXD for initial twin law detection.

Refine with SHELXL using HKLF5 format for twinned data.

Validate with Rmerge < 5% for Friedel pairs .

Advanced: How can supramolecular interactions be leveraged for co-crystal engineering with this compound?

Answer:

Screen co-formers (e.g., carboxylic acids) via slurry crystallization.

Characterize co-crystals using DSC (melting point elevation) and PXRD.

Optimize stability by analyzing π-π stacking and van der Waals interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.